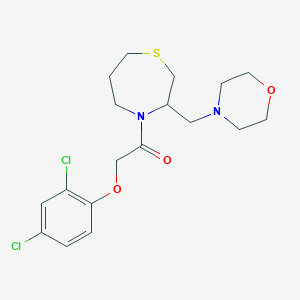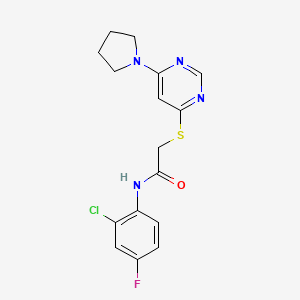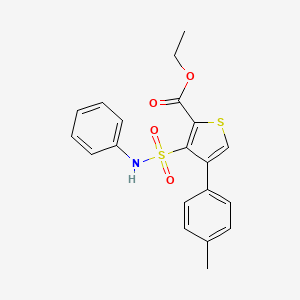![molecular formula C21H17BrN2 B2826190 2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole CAS No. 537701-49-8](/img/structure/B2826190.png)
2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazoles are a class of organic compounds that are heterocyclic with two nitrogen atoms in the ring. This structure is similar to that of indole. Benzimidazoles are often used in medicinal chemistry and have a wide range of biological activities .
Synthesis Analysis
Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Another method involves the cyclization of o-nitroanilines with a suitable acid .Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, allowing for conjugation and resonance. This contributes to the stability of the molecule .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazoles are generally solid at room temperature and are relatively stable. They are weakly basic due to the presence of the nitrogen atoms in the ring .Applications De Recherche Scientifique
Corrosion Inhibition
One of the applications involves the use of benzimidazole derivatives as corrosion inhibitors for metals in acidic environments. For instance, a study by Onyeachu et al. (2020) examined the corrosion inhibition effect of a benzimidazole derivative on Cu-Ni alloys during acid cleaning of multistage flash desalination plants. The derivative demonstrated significant inhibition efficiency, attributed to the physical adsorption mechanism on the alloy surfaces, as confirmed by SEM and FTIR results (Onyeachu et al., 2020).
Catalysis
Benzimidazole compounds have also been highlighted in catalysis research. Huynh and Chew (2010) described the synthesis of a thiophene-functionalized benzimidazolium salt and its palladium(II) complex, which showed high activity in the Suzuki–Miyaura coupling of aryl bromides with phenylboronic acid. This represents an environmentally benign catalytic process, highlighting the compound's potential in organic synthesis and catalysis (Huynh & Chew, 2010).
Biomedical Applications
Benzimidazole derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties. For example, Khalifa et al. (2018) synthesized benzimidazole-5-(aryldiazenyl)thiazole derivatives, demonstrating notable efficiency against bacterial strains and cancer cell lines, including HepG2 cells. The study showcases the potential of these compounds as clinical drugs for treating microbial infections and tumor inhibition (Khalifa et al., 2018).
Furthermore, Luo et al. (2017) developed an oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes. This method emphasizes an environmentally friendly approach to synthesizing benzimidazole derivatives with potential biological activities (Luo et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2/c1-15-6-4-7-16(12-15)14-24-20-11-3-2-10-19(20)23-21(24)17-8-5-9-18(22)13-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPPXONMRYXGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2826109.png)
![Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2826114.png)



![Pyridin-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2826120.png)
![6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2826122.png)
![6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2826124.png)
![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2826126.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2826127.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2826128.png)
